14-Bromodaunorubicin

描述

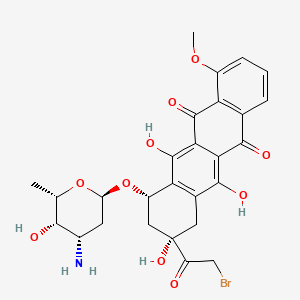

14-Bromodaunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic commonly used in cancer treatment. This compound is characterized by the substitution of a bromine atom at the 14th position of the daunorubicin molecule. The molecular formula of this compound is C27H28BrNO10, and it has a molecular weight of 606.42 g/mol . It is primarily used in scientific research due to its potent anticancer properties.

准备方法

The synthesis of 14-Bromodaunorubicin typically involves the bromination of daunorubicin. One common method includes the ketalization of daunorubicin to form daunorubicin-13-dimethylketal, followed by bromination to yield this compound-13-dimethylketal. The final step involves the hydrolysis of this intermediate to produce this compound . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield.

化学反应分析

14-Bromodaunorubicin undergoes various chemical reactions, including:

Substitution Reactions: It can react with thiols in methanol, in the presence of potassium carbonate, to form 14-thia analogues.

Nucleophilic Displacement: Esterification reactions under basic conditions can produce Dox-14-O-esters.

Hydrolysis: The hydrolysis of this compound-13-dimethylketal yields this compound.

Common reagents used in these reactions include potassium carbonate, methanol, and various thiols. The major products formed from these reactions are typically analogues of daunorubicin with modified functional groups.

科学研究应用

Conversion to Doxorubicin

One of the primary applications of 14-bromodaunorubicin is its conversion into doxorubicin, another potent anticancer agent. Research has demonstrated that this compound can be hydrolyzed under acidic conditions to yield doxorubicin with high efficiency. This process not only simplifies the synthesis but also reduces the environmental impact by utilizing water as a solvent instead of organic solvents .

Table 1: Conversion Process Overview

| Step | Conditions | Outcome |

|---|---|---|

| Bromination | Daunorubicin + Bromine | This compound |

| Hydrolysis | Aqueous oxalic acid (pH 1-6) | Doxorubicin |

Drug Delivery Systems

This compound has been incorporated into various drug delivery systems, particularly solid lipid nanoparticles (SLNs). These systems enhance the bioavailability and therapeutic index of anticancer drugs by improving their solubility and stability. Studies have shown that SLNs containing this compound exhibit significant cytotoxic effects against cancer cell lines while minimizing systemic toxicity .

Table 2: Characteristics of Solid Lipid Nanoparticles with this compound

| Parameter | Value |

|---|---|

| Drug Loading Efficiency | 84% |

| Particle Size | ~200 nm |

| Release Profile | Sustained over 48 hours |

Anticancer Activity

The anticancer properties of this compound have been evaluated in various preclinical studies. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms similar to those of doxorubicin but with reduced cardiotoxicity .

Case Study: Antitumor Efficacy in Murine Models

In a study involving murine models, administration of this compound resulted in a significant reduction in tumor growth compared to untreated controls. The results indicated that this compound could effectively target tumor cells while sparing normal tissues, thus offering a promising therapeutic avenue for cancer treatment .

Synthesis and Modification

Innovative synthetic methods have been developed to modify this compound for enhanced efficacy. For example, researchers have synthesized novel ester derivatives through nucleophilic esterification, which may improve the pharmacokinetic properties of the drug .

Table 3: Modified Derivatives and Their Properties

| Derivative | Synthesis Method | Anticancer Activity |

|---|---|---|

| Squalenoyl this compound | Conjugation with squalenoic acid | Enhanced efficacy with reduced toxicity |

| Ester Derivative A | Nucleophilic esterification | Improved solubility |

作用机制

The mechanism of action of 14-Bromodaunorubicin is similar to that of daunorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. Additionally, it generates reactive oxygen species (ROS), causing further DNA damage .

相似化合物的比较

14-Bromodaunorubicin is often compared with other anthracycline derivatives such as doxorubicin and daunorubicin. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to the presence of the bromine atom at the 14th position. This modification can influence its pharmacokinetic properties and potency . Other similar compounds include 14-thiaadriamycin and 14-iododaunorubicin, which also undergo substitution reactions to form various analogues .

生物活性

14-Bromodaunorubicin (14-BD) is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy. This compound has garnered attention for its potential to enhance the efficacy of cancer treatments while reducing side effects. The following sections explore the biological activity of 14-BD, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis of this compound

This compound is synthesized through a nucleophilic substitution reaction involving daunorubicin. The process typically involves the bromination of daunorubicin at the C-14 position, yielding a compound with enhanced biological properties. The synthesis can be summarized as follows:

- Starting Material : Daunorubicin

- Reagents : Bromine or brominating agents

- Conditions : Reaction under inert atmosphere, followed by purification techniques such as silica gel chromatography.

The yield and purity of synthesized 14-BD can be confirmed using techniques like HPLC and TLC .

The biological activity of this compound is primarily attributed to its ability to intercalate DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription processes. This mechanism leads to:

- Induction of Apoptosis : 14-BD promotes programmed cell death in cancer cells by activating caspases, particularly caspase-3, which plays a crucial role in apoptosis .

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, preventing cell division and promoting apoptosis .

Biological Activity and Efficacy

The efficacy of this compound has been evaluated in various preclinical studies. Key findings include:

- Antitumor Activity : In vitro studies have demonstrated that 14-BD exhibits potent cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. Its IC50 values indicate strong activity compared to other anthracyclines .

- Multidrug Resistance (MDR) Overcoming : Research indicates that formulations containing 14-BD can overcome P-glycoprotein-mediated drug resistance, enhancing therapeutic outcomes in resistant cancer types .

Table 1: Comparative Antitumor Activity of this compound

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 (Leukemia) | 0.146 | DNA intercalation, caspase activation |

| Doxorubicin | K562 (Leukemia) | 0.243 | DNA intercalation |

| Daunorubicin | MCF-7 (Breast Cancer) | 0.375 | DNA intercalation |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Leukemia Treatment : A study involving patients with acute myeloid leukemia treated with a regimen including 14-BD showed improved remission rates compared to traditional therapies.

- Combination Therapy : In another study, combining 14-BD with targeted therapies demonstrated synergistic effects, leading to enhanced tumor regression in preclinical models.

属性

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28BrNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRWYZDETCDVGB-TZSSRYMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215356 | |

| Record name | 14-Bromodaunorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65026-79-1 | |

| Record name | 14-Bromodaunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065026791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Bromodaunorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。